- Synthesis of α-Ketoamides via Gold(I) Carbene Intermediates, Organic Letters, 2022, 24(24), 4349-4353

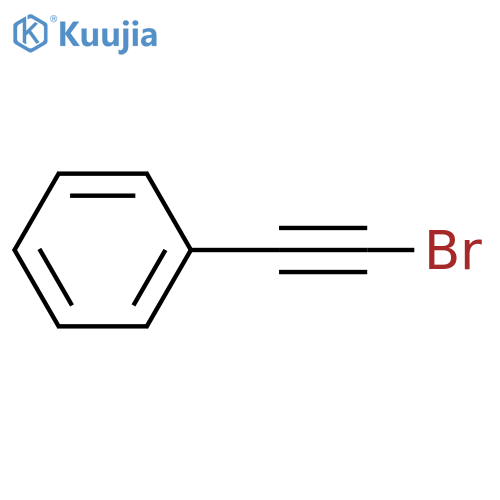

Cas no 932-87-6 ((Bromoethynyl)benzene)

(Bromoethynyl)benzene structure

Nombre del producto:(Bromoethynyl)benzene

Número CAS:932-87-6

MF:C8H5Br

Megavatios:181.029301404953

MDL:MFCD00015715

CID:818727

PubChem ID:136737

(Bromoethynyl)benzene Propiedades químicas y físicas

Nombre e identificación

-

- (Bromoethynyl)benzene

- Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)

- 1-Bromo-2-phenylacetylene

- 1-Bromo-2-phenylethyne

- 1-Phenyl-2-bromoacetylene

- 2-Bromo-1-phenylacetylene

- 2-Bromo-1-phenylethyne

- 2-Phenylethynyl bromide

- Bromo(phenyl)acetylene

- Bromophenylethyne

- Phenylacetylene bromide

- Phenylbromoacetylene

- Phenylethynyl bromide

- b-Bromo-a-phenylacetylene

- 2-bromoethynylbenzene

- 2-BROMO-ETHYNYL-BENZENE

- Phenylbromoethyne

- beta-Bromo-alpha-phenylacetylene

- Benzene, (bromoethynyl)-

- Bromophenylacetylene

- (2-bromoethynyl)benzene

- BPVHWNVBBDHIQU-UHFFFAOYSA-N

- bromoethynylbenzene

- 2-bromanylethynylbenzene

- 1-bromo-2-phenyl-acetylene

- 5787AC

- ZB1315

- ST2402506

- (Bromoethynyl)benzene, >=95.0% (HPLC

- (2-Bromoethynyl)benzene (ACI)

- Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)

- β-Bromo-α-phenylacetylene

- EN300-251747

- SCHEMBL205838

- DTXSID50239328

- DTXCID70161819

- AKOS015917544

- 932-87-6

- (Bromoethynyl)benzene, >=95.0% (HPLC)

- CS-W007004

- A51120

- DB-336169

- AS-56852

- (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)

- MFCD00015715

-

- MDL: MFCD00015715

- Renchi: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H

- Clave inchi: BPVHWNVBBDHIQU-UHFFFAOYSA-N

- Sonrisas: BrC#CC1C=CC=CC=1

Atributos calculados

- Calidad precisa: 179.95700

- Masa isotópica única: 179.95746g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 1

- Complejidad: 131

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 0

- Xlogp3: 3.6

Propiedades experimentales

- Denso: 1.51±0.1 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 96 ºC

- Punto de inflamación: 86.0±17.3 ºC,

- índice de refracción: 1.6088 (589.3 nm 24 ºC)

- Disolución: Almost insoluble (0.014 g/l) (25 º C),

- PSA: 0.00000

- Logp: 2.39050

- Presión de vapor: 0.2±0.4 mmHg at 25°C

(Bromoethynyl)benzene Información de Seguridad

-

Símbolo:

- Palabra de señal:Danger

- Instrucciones de peligro: H318-H332

- Declaración de advertencia: P280-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 20-41

- Instrucciones de Seguridad: 26-39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:−20°C

(Bromoethynyl)benzene Datos Aduaneros

- Código HS:2903999090

- Datos Aduaneros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

(Bromoethynyl)benzene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-251747-0.5g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 0.5g |

$131.0 | 2024-06-19 | |

| abcr | AB440100-1 g |

(Bromoethynyl)benzene, 95%; . |

932-87-6 | 95% | 1g |

€397.80 | 2023-07-18 | |

| Chemenu | CM126513-1g |

(bromoethynyl)benzene |

932-87-6 | 95%+ | 1g |

$229 | 2024-07-19 | |

| Alichem | A019088038-1g |

(Bromoethynyl)benzene |

932-87-6 | 95% | 1g |

250.00 USD | 2021-06-17 | |

| Chemenu | CM126513-1g |

(bromoethynyl)benzene |

932-87-6 | 95% | 1g |

$234 | 2021-06-17 | |

| TRC | B623530-50mg |

(Bromoethynyl)benzene |

932-87-6 | 50mg |

$ 160.00 | 2022-06-07 | ||

| Key Organics Ltd | AS-56852-100MG |

(2-bromoethynyl)benzene |

932-87-6 | >95% | 100mg |

£116.54 | 2025-02-08 | |

| Enamine | EN300-251747-0.05g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 0.05g |

$39.0 | 2024-06-19 | |

| Enamine | EN300-251747-1.0g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 1.0g |

$168.0 | 2024-06-19 | |

| Fluorochem | 229806-250mg |

Bromoethynyl)benzene |

932-87-6 | 95% | 250mg |

£86.00 | 2022-02-28 |

(Bromoethynyl)benzene Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

Referencia

- Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynes, Chemical Communications (Cambridge, 2010, 46(42), 8049-8051

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 35 °C

Referencia

- Preparation of (2-bromoethynyl)benzene compounds, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; rt; 3 h, rt

Referencia

- Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory Insertion, Angewandte Chemie, 2018, 57(10), 2716-2720

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt

Referencia

- Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolines, Organic Letters, 2018, 20(6), 1542-1545

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride , Potassium carbonate Solvents: Bromotrichloromethane

Referencia

- Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanes, Journal of the Chemical Society, 1992, (17), 1200-1

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt

Referencia

- Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indoles, New Journal of Chemistry, 2022, 46(28), 13519-13523

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C

1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C

Referencia

- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles, Chemistry - A European Journal, 2015, 21(36), 12627-12639

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt

Referencia

- Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium salts, Organic Chemistry Frontiers, 2019, 6(3), 373-376

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium hypobromite Solvents: Tetrahydrofuran ; 5 h, cooled

Referencia

- Preparation of pseudopeptides as Metalloproteinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 1 - 2 h, rt

Referencia

- Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type Addition, Organic Letters, 2019, 21(6), 1569-1573

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver (graphitic carbon nitride-immobilized) Solvents: Acetone ; 2.5 h, rt

Referencia

- Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynes, Journal of Catalysis, 2017, 353, 199-204

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, 35 °C

Referencia

- 1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketones, Organic Chemistry Frontiers, 2021, 8(16), 4387-4391

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt

Referencia

- Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation Reaction, Organic Letters, 2013, 15(10), 2562-2565

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; rt; 3 h, rt

Referencia

- Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine Oxides, Chinese Journal of Chemistry, 2021, 39(4), 873-878

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

Referencia

- Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase Inhibitors, ChemMedChem, 2023, 18(9),

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 7 h, rt

Referencia

- Photoinduced ynamide structural reshuffling and functionalization, Nature Communications, 2022, 13(1),

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile-d3 ; 24 h, rt

Referencia

- Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions, ACS Catalysis, 2011, 1(6), 601-606

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt

Referencia

- Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynes, Organic & Biomolecular Chemistry, 2023, 21(28), 5747-5751

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

Referencia

- Transition-metal-free alkynylation of imidazoles with alkynyl bromides, Youji Huaxue, 2014, 34(7), 1352-1357

(Bromoethynyl)benzene Raw materials

(Bromoethynyl)benzene Preparation Products

(Bromoethynyl)benzene Literatura relevante

-

Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894

-

2. Nucleophilic attack on halogeno(phenyl)acetylenes by halide ionsRyuichi Tanaka,Shì-Qín Zhèng,Kenji Kawaguchi,Takehide Tanaka J. Chem. Soc. Perkin Trans. 2 1980 1714

-

Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894

-

Fulin Yang,Jie Zhang,Qiguang Zang,Tanxiao Shen,Juechen Ni,Haoke Zhang,Jing Zhi Sun,Ben Zhong Tang Mater. Chem. Front. 2022 6 368

-

Wei Zhou,Wei Chen,Lei Wang Org. Biomol. Chem. 2012 10 4172

932-87-6 ((Bromoethynyl)benzene) Productos relacionados

- 2149559-25-9(trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol)

- 2757084-45-8((S)-4-(tert-Butyl)-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole)

- 156463-09-1(L-Norvaline, 5-azido-)

- 205526-24-5(FMOC-L-3,5-Difluorophenylalanine)

- 2613381-27-2(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide)

- 2172063-79-3(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}propanoic acid)

- 1804741-70-5(Ethyl 6-(chloromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate)

- 1491152-26-1(mDPR-Val-Cit-PAB-MMAE)

- 2228523-68-8(2-(1-bromo-2-methylpropan-2-yl)-6,6-dimethylbicyclo3.1.1heptane)

- 955759-72-5(3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:932-87-6)(Bromoethynyl)benzene

Pureza:99%/99%/99%

Cantidad:1g/5g/25g

Precio ($):198.0/718.0/2513.0